

4-Chloropyrimidine dihydrochloride basic properties

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Compound of Interest

Compound Name: *4-Chloropyrimidine dihydrochloride*

Cat. No.: *B1453096*

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An In-Depth Technical Guide to **4-Chloropyrimidine Dihydrochloride**: Properties, Reactivity, and Applications

Introduction

4-Chloropyrimidine and its dihydrochloride salt are heterocyclic organic compounds of significant interest in the fields of medicinal chemistry and drug development. Characterized by a pyrimidine ring substituted with a chlorine atom at the 4-position, this compound serves as a highly versatile electrophilic building block. The electron-withdrawing nature of the two ring nitrogen atoms activates the C4-position, rendering the chlorine atom a labile leaving group susceptible to nucleophilic aromatic substitution (S_NAr). This inherent reactivity makes 4-chloropyrimidine a crucial intermediate for introducing the pyrimidine scaffold into a diverse array of complex molecules, including potent antiviral, anticancer, and antibacterial agents.[1][2][3] This guide provides a comprehensive overview of the fundamental properties, chemical behavior, and practical applications of **4-Chloropyrimidine dihydrochloride** for researchers and scientists in drug discovery and process development.

Core Physicochemical and Safety Profile

The dihydrochloride salt form of 4-chloropyrimidine is often utilized for its improved stability and handling characteristics compared to the free base. However, it is crucial to recognize its hygroscopic and moisture-sensitive nature.[4]

Data Presentation: Key Properties of 4-Chloropyrimidine Dihydrochloride

Property	Value	Source(s)
CAS Number	179051-78-6	[5],[4],[6]
Molecular Formula	C ₄ H ₄ Cl ₂ N ₂	[4],[6]
Molecular Weight	150.99 g/mol	[5],[6]
Appearance	Light brown to beige solid	[4]
Melting Point	193-194 °C	[5],[2]
Solubility	Soluble in DMSO, slightly soluble in water	[4],[2]
Stability	Extremely moisture-sensitive, hygroscopic, unstable in aqueous solution	[4]
Storage Conditions	Store under inert atmosphere, in a freezer (-20°C)	[4],[2]

Safety and Handling

4-Chloropyrimidine dihydrochloride is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.[5][6]

- Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[5][6] It causes serious eye and skin irritation and may cause respiratory irritation.[5][6][7]
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[5][7]
- Handling: Avoid breathing dust. Prevent contact with skin and eyes. Do not ingest.[7][8]
- First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention.[9] If inhaled, move to fresh air. If swallowed,

rinse mouth with water (only if the person is conscious) and seek immediate medical attention.[9]

- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Chemical Reactivity and Synthetic Utility

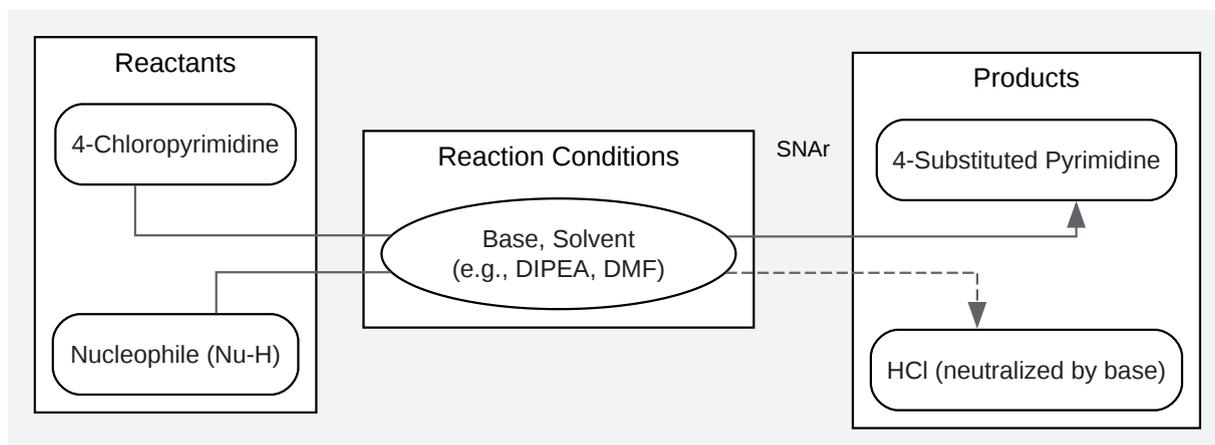
The primary value of 4-chloropyrimidine lies in the reactivity of the C4-chloro substituent. The pyrimidine ring is electron-deficient, which facilitates the attack of nucleophiles at the carbon atom bonded to the chlorine. This S_NAr reaction is the cornerstone of its synthetic applications.

A wide range of nucleophiles can be employed to displace the chloride, including:

- Amines (N-nucleophiles): Reaction with primary and secondary amines is a common strategy to synthesize 4-aminopyrimidine derivatives, which are core structures in many kinase inhibitors and other pharmaceuticals.[10]
- Alcohols/Phenols (O-nucleophiles): Alkoxides and phenoxides react to form 4-alkoxy and 4-aryloxy pyrimidines.
- Thiols (S-nucleophiles): Thiolates readily displace the chloride to yield 4-thioether pyrimidines.

The regioselectivity of these reactions is generally high, with substitution occurring exclusively at the 4-position under typical conditions.[11]

Mandatory Visualization: General S_NAr Pathway



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Caption: Generalized Nucleophilic Aromatic Substitution (SNAr) Reaction.

Applications in Drug Discovery and Agrochemicals

The pyrimidine core is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.^[3] 4-Chloropyrimidine serves as a key starting material for accessing libraries of substituted pyrimidines for biological screening. Its derivatives have demonstrated a wide spectrum of bioactivity.

- **Anticancer Agents:** Many kinase inhibitors targeting enzymes like EGFR, FAK, and others incorporate a 2,4-disubstituted pyrimidine core, where the synthesis often begins with a chloropyrimidine intermediate.^[3]
- **Antiviral & Antibacterial Agents:** The pyrimidine nucleus is essential for compounds targeting viral replication and bacterial growth.^{[1][2][12]} The ability to easily modify the 4-position allows for fine-tuning of activity and pharmacokinetic properties.
- **Agrochemicals:** Chloropyrimidines are precursors in the synthesis of certain herbicides and fungicides, highlighting their broader utility in the chemical industry.^{[1][13]}

Experimental Protocol: Synthesis of a 4-Aminopyrimidine Derivative via SNAr

This protocol describes a general, self-validating procedure for the reaction of **4-chloropyrimidine dihydrochloride** with a representative primary amine. The validation lies in the in-process controls and final analytical characterization.

Objective: To synthesize N-benzylpyrimidin-4-amine from **4-chloropyrimidine dihydrochloride** and benzylamine.

Materials and Reagents:

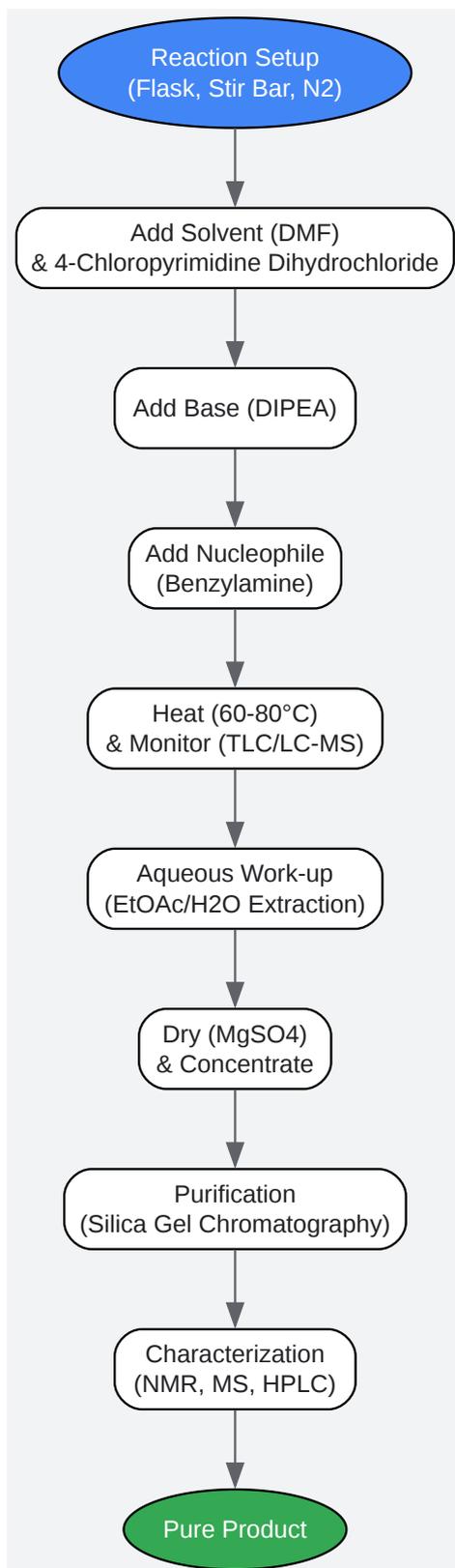
- **4-Chloropyrimidine dihydrochloride** (1.0 eq)
- Benzylamine (1.1 eq)
- N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
- N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Step-by-Step Methodology:

- **Reaction Setup:** To a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add **4-chloropyrimidine dihydrochloride** (1.0 eq).
- **Solvent Addition:** Add anhydrous DMF or ACN (to a concentration of ~0.2 M). Stir the suspension at room temperature.
- **Base Addition:** Add DIPEA (2.5 eq) to the suspension. The base neutralizes the dihydrochloride salt and the HCl generated during the reaction. Stir for 5-10 minutes.

- Nucleophile Addition: Add benzylamine (1.1 eq) dropwise to the reaction mixture at room temperature.
- Reaction Monitoring: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (4-chloropyrimidine) is consumed (typically 2-6 hours). Causality Note: Heating is necessary to overcome the activation energy of the S_NAr reaction. Monitoring ensures the reaction is driven to completion, maximizing yield and minimizing side products.
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
 - Combine the organic layers and wash with saturated NaHCO₃ solution (1x) to remove any acidic impurities, followed by brine (1x) to reduce the amount of dissolved water.
- Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-benzylpyrimidin-4-amine.
- Analytical Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity can be further validated by HPLC analysis.

Mandatory Visualization: Experimental Workflow



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Caption: Step-by-step workflow for a typical SNAr reaction.

Conclusion

4-Chloropyrimidine dihydrochloride is a foundational reagent in modern synthetic chemistry. Its predictable reactivity, coupled with the biological significance of the pyrimidine scaffold, establishes it as an indispensable tool for medicinal and agricultural chemists. A thorough understanding of its properties, handling requirements, and reaction mechanisms is essential for its safe and effective use in the development of novel, high-value molecules that address critical needs in human health and food production.

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